
2-(1-Methoxypropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxypropyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 2-(1-Methoxypropyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 1-methoxypropyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine, which can then be further modified to produce this compound .
Analyse Chemischer Reaktionen
2-(1-Methoxypropyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methoxypropyl group can be replaced with other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxypropyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Morpholine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-(1-Methoxypropyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, morpholine derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(1-Methoxypropyl)morpholine can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the methoxypropyl group. It is widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom. It is used as a catalyst in chemical reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of polyurethane foams.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(1-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-3-7(10-2)8-6-9-4-5-11-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
LTSCZFDLYMUHLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CNCCO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



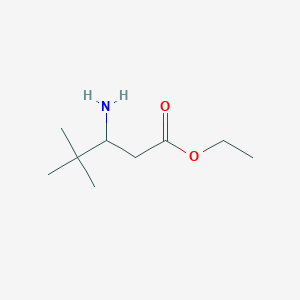

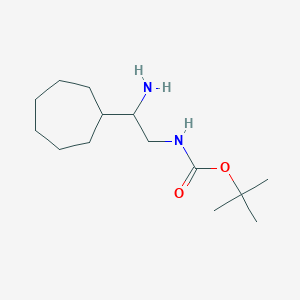

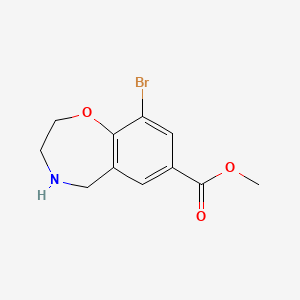
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
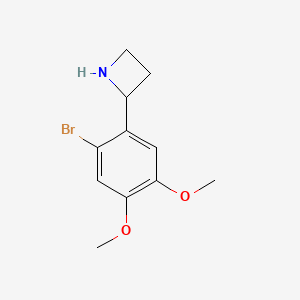
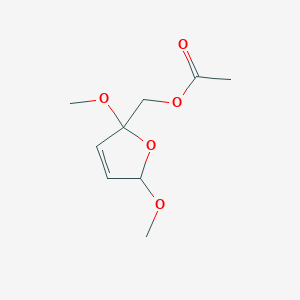


amino]valeric acid](/img/structure/B13544282.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
